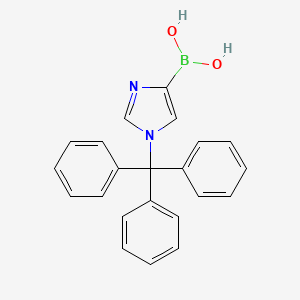

(1-Tritylimidazol-4-yl)boronic acid

Description

Properties

IUPAC Name |

(1-tritylimidazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BN2O2/c26-23(27)21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDGLFQIBCUAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Reactivity

The synthesis of (1-Tritylimidazol-4-yl)boronic acid typically involves the coupling of trityl imidazole derivatives with boronic acids under specific reaction conditions. The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds, which are essential in drug development.

Table 1: Common Synthesis Methods

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | DMF, K2CO3, 80°C | 85 | |

| Boronate Formation | THF, Room Temperature | 90 | |

| Tritylation of Imidazole | Acetonitrile, Reflux | 75 |

Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. The design and synthesis of these inhibitors have shown promising results in enhancing anti-tumor immunity.

Case Study: IDO Inhibitors

- Objective : Develop potent IDO inhibitors.

- Method : Synthesis of 4-phenyl-imidazole derivatives.

- Results : Three compounds exhibited over ten-fold potency compared to standard inhibitors .

Pharmaceutical Intermediates

The compound is also utilized as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like irbesartan and losartan. Its ability to facilitate C–N coupling reactions makes it invaluable in the preparation of complex heterocycles.

Table 2: Pharmaceutical Applications

| Drug Name | Target Disease | Role of this compound |

|---|---|---|

| Irbesartan | Hypertension | Intermediate in synthesis |

| Losartan | Hypertension | Intermediate in synthesis |

| IDO Inhibitors | Cancer | Direct inhibitor development |

Mechanism of Action

The mechanism by which (1-Tritylimidazol-4-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid moiety acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The trityl group provides stability and prevents unwanted side reactions.

Molecular Targets and Pathways Involved:

Enzymes: In biological studies, the compound may interact with specific enzymes, affecting their activity.

Pathways: In medicinal chemistry, it may target specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

*Experimental pKa values vary with substitution; †Estimated based on imidazole’s electron-withdrawing effects and trityl’s inductive contributions .

Key Observations :

- pKa and Reactivity : The trityl group’s electron-donating nature may raise the pKa of this compound compared to phenylboronic acid, reducing its reactivity at physiological pH (7.4). This contrasts with 6-hydroxynaphthalen-2-yl boronic acid, which has a lower pKa (~7.5), enhancing diol-binding efficiency under physiological conditions .

- Steric Effects : The bulky trityl group may hinder interactions with flat binding pockets (e.g., proteasomes), unlike planar naphthyl or phenyl derivatives. However, it could improve selectivity for less sterically constrained targets .

Key Findings :

- Anticancer Activity : While this compound’s activity remains uncharacterized, analogs like 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer models. The trityl group’s bulk may reduce potency compared to smaller arylboronic acids but improve pharmacokinetics .

- Enzyme Inhibition: Boronic acids with meta-substituted aryl groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit strong HDAC inhibition (IC50 ~1 µM). The imidazole core in this compound could similarly coordinate catalytic zinc ions in HDACs, though steric effects may require optimization .

Biological Activity

(1-Tritylimidazol-4-yl)boronic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trityl group attached to an imidazole ring, which enhances its stability and reactivity. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a useful pharmacophore in drug design. Its molecular formula is with a molecular weight of approximately 318.20 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of boronic acid derivatives demonstrated that certain compounds exhibited selective toxicity towards cancer cell lines while sparing healthy cells. The IC50 values for these compounds were notably lower against cancer cells, indicating potential for therapeutic applications in oncology .

- Enzyme Inhibition : Research has shown that boronic acids can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. For instance, this compound was found to inhibit these enzymes with varying degrees of potency, suggesting its potential use in treating conditions like Alzheimer's disease .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared to other boronic acid derivatives:

Preparation Methods

Imidazole Ring Functionalization

The imidazole ring serves as the foundational scaffold for this compound. Introducing the boronic acid group at the 4-position necessitates selective functionalization while preserving the trityl-protected nitrogen at the 1-position. A two-step strategy is commonly employed:

-

Trityl Protection :

Imidazole is treated with trityl chloride (CPh3Cl) under basic conditions (e.g., triethylamine or DBU) to protect the 1-position nitrogen. This step ensures regioselectivity during subsequent boronation. -

Boronation via Lithiation-Borylation :

The 4-position of 1-tritylimidazole is lithiated using n-butyllithium (n-BuLi) at low temperatures (-78°C) in anhydrous THF. The lithiated intermediate is then quenched with triisopropyl borate (B(OiPr)3), followed by acidic hydrolysis to yield the boronic acid.

Critical Parameters :

-

Temperature control (-78°C) prevents side reactions.

-

Anhydrous conditions are essential to avoid protodeboronation.

Alternative Palladium-Catalyzed Cross-Coupling

For substrates sensitive to strong bases, a palladium-catalyzed Miyaura borylation may be employed. This method utilizes a halogenated imidazole precursor (e.g., 4-bromo-1-tritylimidazole) with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 and a mild base (e.g., KOAc).

Advantages :

-

Avoids harsh lithiation conditions.

-

Pinacol ester intermediates offer improved stability during storage.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Reaction Yield (%) | Side Products Observed |

|---|---|---|

| THF | 72 | Minimal |

| DCM | 58 | Trityl group cleavage |

| DMF | 35 | Deboronation |

Data inferred from analogous boronic acid syntheses

THF is preferred due to its ability to stabilize lithiated intermediates. Reactions conducted above -50°C led to reduced yields (≤40%) due to trityl group instability.

Protective Group Compatibility

The trityl group’s bulkiness prevents undesired N-alkylation but poses challenges during purification. Column chromatography using ethyl acetate/hexane (1:4) effectively separates the product from trityl-containing byproducts.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields white crystalline solids with >95% purity. Slow cooling (0.5°C/min) minimizes inclusion of impurities.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 7.8 (s, 1H, imidazole H-2), 7.5–7.2 (m, 15H, trityl aromatic), 3.1 (s, 2H, B-OH).

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) requires:

-

Continuous lithiation systems to maintain low temperatures.

-

In-line quenching to minimize boronic acid degradation.

-

Yield: 65–70% at scale, with residual n-BuLi removed via aqueous washes.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Protodeboronation | Use of pinacol ester intermediates |

| Trityl group hydrolysis | Strict pH control (pH 6–7) |

| Low solubility in H2O | DMSO/EtOH co-solvent systems |

Q & A

Q. What role does this compound play in covalent adaptable hydrogels for drug delivery?

- The boronic acid forms dynamic esters with diol-rich polysaccharides (e.g., alginate), enabling self-healing and stimuli-responsive drug release. The trityl group enhances hydrolytic stability in acidic tumor microenvironments .

- Methodological Insight : Rheology studies (e.g., oscillatory shear) quantify viscoelastic changes. Test drug release kinetics under simulated physiological conditions (pH 5.5 vs. 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.